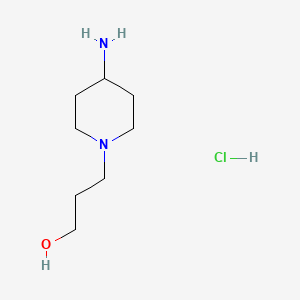

4-Amino-1-piperidinepropanol hydrochloride

Beschreibung

Significance of Piperidine (B6355638) as a Core Heterocyclic Scaffold in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most important structural motifs in organic and medicinal chemistry. googleapis.comgoogle.com Its prevalence is a testament to its synthetic accessibility and its ability to impart favorable properties to a larger molecule. The piperidine skeleton is not merely a passive framework; its three-dimensional, sp³-hybridized structure allows for the precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets. This non-planar, chair-like conformation provides a rigid scaffold that can reduce the conformational flexibility of a molecule, often leading to enhanced binding affinity and specificity. Found in numerous natural alkaloids and a vast array of pharmaceuticals, the piperidine core is a validated and highly sought-after component in drug design. googleapis.com

Evolution of Functionalized Piperidine Derivatives in Molecular Design

The utility of the basic piperidine ring has been exponentially expanded through the development of functionalized derivatives. Modern organic synthesis has evolved to produce a diverse library of piperidines bearing various substituents at different positions on the ring. googleapis.com These modifications are crucial for fine-tuning a molecule's physicochemical and biological properties. The introduction of functional groups allows chemists to modulate characteristics such as polarity, lipophilicity, and basicity, which in turn influences a compound's solubility, membrane permeability, and pharmacokinetic profile.

Key synthetic strategies, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multicomponent reactions, have been refined to allow for the efficient and often stereoselective construction of highly substituted piperidines. This evolution has given rise to complex structures such as spiropiperidines and condensed piperidine systems, further broadening the chemical space accessible to researchers. googleapis.com The ability to strategically place functional groups, such as amino or hydroxyl moieties, on the piperidine scaffold is a cornerstone of modern molecular design, enabling the creation of tailored intermediates for specific synthetic goals.

Positioning of 4-Amino-1-piperidinepropanol (B3212275) Hydrochloride within the Landscape of Advanced Chemical Intermediates

Within this landscape, 4-Amino-1-piperidinepropanol hydrochloride emerges as a noteworthy advanced chemical intermediate. Its structure is a clear example of strategic functionalization, combining several key features on a single, stable scaffold. The compound incorporates a piperidine ring substituted at two key positions: a primary amino group at the 4-position and a propanol (B110389) chain at the 1-position (the ring nitrogen).

This dual functionalization makes it a versatile building block for further chemical elaboration. The primary amino group at the 4-position serves as a reactive handle for a wide range of chemical transformations, such as amide bond formation or reductive amination, allowing for the attachment of diverse molecular fragments. Simultaneously, the hydroxyl group at the terminus of the N-propanol side chain offers another site for modification, for instance, through etherification or esterification.

The commercial availability of this compound as a hydrochloride salt signifies its utility and stability as a research chemical for use in synthetic applications. googleapis.com Suppliers classify it as a pharmaceutical intermediate, intended for research and development purposes in the pursuit of new, more complex molecules. googleapis.com Its structure represents a convergence of desirable features: the proven piperidine core functionalized with two distinct reactive groups, positioning it as a valuable tool for chemists engaged in molecular construction.

Physicochemical Properties

The fundamental properties of 4-Amino-1-piperidinepropanol and its hydrochloride salt are summarized below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Name | This compound | googleapis.com |

| Synonym(s) | 3-(4-Aminopiperidin-1-yl)propan-1-ol hydrochloride | googleapis.com |

| CAS Number | 1098624-57-7 | googleapis.com |

| Molecular Formula | C₈H₁₉ClN₂O | (inferred from related salt) |

| Molecular Weight | 194.70 g/mol | (Calculated) |

| Appearance | Off-white Solid | googleapis.com |

| Boiling Point (Free Base) | 276.3±35.0 °C at 760 mmHg | googleapis.com |

| Melting Point | Not Available | googleapis.com |

Role as a Synthetic Building Block

The strategic value of this compound lies in its potential as a bifunctional intermediate. The distinct reactivity of its two functional groups allows for sequential or orthogonal chemical modifications, making it an asset in multi-step syntheses.

| Functional Group | Position | Potential Synthetic Transformations |

| Primary Amine | C-4 | Amide coupling, Sulfonamide formation, Reductive amination, Alkylation, Urea/Thiourea formation |

| Primary Alcohol | N-1 Propanol | Esterification, Etherification (e.g., Williamson ether synthesis), Oxidation to aldehyde or carboxylic acid, Mitsunobu reaction |

| Tertiary Amine | N-1 (Piperidine) | Salt formation, Quarternization |

Eigenschaften

Molekularformel |

C8H19ClN2O |

|---|---|

Molekulargewicht |

194.70 g/mol |

IUPAC-Name |

3-(4-aminopiperidin-1-yl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C8H18N2O.ClH/c9-8-2-5-10(6-3-8)4-1-7-11;/h8,11H,1-7,9H2;1H |

InChI-Schlüssel |

FIUYAHOJCHKXFH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1N)CCCO.Cl |

Herkunft des Produkts |

United States |

Role As a Versatile Synthetic Building Block and Scaffold in Organic Chemistry

Construction of Complex Molecular Architectures

The rigid, yet adaptable, nature of the piperidine (B6355638) core makes it an excellent foundation for building large, intricate molecular structures. Its utility is particularly evident in the synthesis of macrocycles where pre-organized building blocks are essential for achieving high yields and specific conformations.

Utilization in the Synthesis of Bis-bispidine Tetraazamacrocycles (conceptual link via 4,4-piperidinediol hydrochloride)

While 4-Amino-1-piperidinepropanol (B3212275) hydrochloride itself is noted for its role in building linker chains, a conceptually related compound, 4,4-piperidinediol hydrochloride, demonstrates the utility of the piperidine core in constructing highly rigid and pre-organized macrocyclic structures. 4,4-Piperidinediol hydrochloride is a key building block for bis-bispidine tetraazamacrocycles. chemicalbook.com Bispidine (3,7-diazabicyclo[3.3.1]nonane) is a bicyclic diamine that provides a rigid structural element. The synthesis of these complex macrocycles often starts from piperidine-based precursors, highlighting the foundational role of the piperidine ring in creating large, structurally defined molecules. chemicalbook.comresearchgate.netmdpi.com The use of piperidine derivatives ensures that the resulting macrocycles have a well-defined three-dimensional shape, which is crucial for applications in areas like coordination chemistry and materials science.

Modular Assembly for Incorporating Diverse Functional Groups into Macrocyclic Frameworks

The synthesis of complex macrocycles, such as the bis-bispidine tetraazamacrocycles, often employs a modular approach. acs.org This strategy relies on using versatile building blocks, like piperidine derivatives, that can be modified independently before being incorporated into the final macrocyclic structure. For instance, starting with a protected piperidone, various functional groups can be introduced onto the piperidine ring or its nitrogen atom. chemicalbook.comacs.org This modularity allows for the systematic introduction of different functionalities into the macrocycle, enabling the fine-tuning of its chemical and physical properties. This approach facilitates the creation of a library of related macrocycles with diverse characteristics, which is essential for developing new materials and chemical sensors. chemicalbook.com

Integration into Medically Relevant Molecular Scaffolds

The 4-aminopiperidine (B84694) moiety, the core of 4-Amino-1-piperidinepropanol, is a privileged scaffold in medicinal chemistry. Its structural features are found in numerous pharmacologically active agents, where it often serves to orient functional groups correctly for interaction with biological targets and to improve physicochemical properties like solubility. nih.gov

Contribution to Quinazoline-Based Scaffold Design in Kinase Inhibitor Research

The 4-aminoquinazoline core is a well-established pharmacophore in the design of kinase inhibitors. vulcanchem.com The development of potent and selective inhibitors often involves attaching various side chains to the quinazoline (B50416) nucleus to optimize binding and pharmacokinetic properties. The propanolamine (B44665) side chain of 4-Amino-1-piperidinepropanol hydrochloride provides a flexible linker that can be used to connect the piperidine ring to other molecular fragments. In the design of dual PI3K/HDAC inhibitors, for example, an amino-propylene linker has been successfully incorporated into 5-substituted quinazolinones, demonstrating the utility of such linkers in creating multi-target drugs. This highlights how the aminopropanol (B1366323) side chain can serve as a valuable component in designing complex molecules that interact with multiple biological targets.

Application in Pyrrole (B145914) Derivative Synthesis

The 4-aminopiperidine scaffold is a key component in the synthesis of various heterocyclic compounds, including those containing a pyrrole ring, which are of significant interest in medicinal chemistry. A notable example is the development of inhibitors for Protein Kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways often deregulated in cancer. nih.gov In this context, researchers have synthesized and optimized 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov In these molecules, the 4-aminopiperidine unit serves as a central scaffold connecting the pyrrolo[2,3-d]pyrimidine core (a pyrrole derivative) to other lipophilic groups. nih.gov The versatility of the 4-aminopiperidine structure allows for systematic modifications to improve potency, selectivity, and pharmacokinetic profiles, leading to the identification of orally bioavailable drug candidates. nih.gov General synthetic methods for creating highly functionalized pyrrole derivatives often utilize primary amines as key reagents, a category that includes 4-aminopiperidine derivatives. organic-chemistry.org

Incorporation into Diverse Side-Chain Structures (Flexible, Benzene-Ring, Heterocyclic)

The true versatility of the 4-aminopiperidine scaffold, as exemplified by 4-Amino-1-piperidinepropanol, is its capacity to be decorated with a wide variety of side-chain structures. mdpi.com The two nitrogen atoms of the 4-aminopiperidine core provide reactive sites for introducing diverse chemical moieties. nih.govacs.org This allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies.

Flexible Chains: Simple alkyl or acyl chains can be attached to modulate lipophilicity and metabolic stability. nih.gov

Benzene-Ring Structures: Aryl groups, such as phenyl or benzyl (B1604629) groups, are commonly incorporated to engage in hydrophobic or pi-stacking interactions with protein targets. nih.govnih.gov

Heterocyclic Groups: Other heterocyclic rings can be linked to the 4-aminopiperidine scaffold to introduce additional hydrogen bond donors or acceptors, or to mimic the structure of endogenous ligands. mdpi.comnih.gov

This adaptability has led to the development of 4-aminopiperidine derivatives as N-type calcium channel blockers, antifungal agents, and HCV assembly inhibitors, demonstrating the broad applicability of this scaffold in drug discovery. mdpi.comacs.orgnih.gov

Formation of Hybrid Structures with Established Pharmacophores

The piperidine ring, a core component of this compound, serves as a privileged scaffold in medicinal chemistry. Its structural and chemical properties allow for its integration with other well-known pharmacophores to generate hybrid molecules. This strategy aims to combine the biological activities of different structural motifs to produce new chemical entities with potentially synergistic or enhanced therapeutic effects.

A notable application of this approach is the development of treatments for neurodegenerative disorders like Alzheimer's disease. Researchers have successfully integrated piperidine and thiosemicarbazone pharmacophores with a quinoline (B57606) scaffold. nih.gov This resulted in a library of hybrid heterocyclic molecules designed as potent inhibitors of cholinesterases, key enzymes in Alzheimer's pathology. nih.gov The synthesis was efficiently achieved using microwave-assisted condensation, highlighting a modern approach to creating these complex structures. nih.gov

Another significant area is the construction of anticancer agents. The piperidine moiety is often used in the design of drugs for oncology. nih.gov One prominent example is the synthesis of spiro-oxindole piperidine derivatives. nih.govacs.org Spiro-oxindoles are a class of compounds with recognized biological importance, and their fusion with a piperidine ring has led to molecules that inhibit the MDM2–p53 interaction, a critical pathway in cancer progression. acs.org These complex structures can be synthesized via multicomponent 1,3-dipolar cycloaddition reactions. nih.gov The stereochemistry of these spirocyclic oxindoles has been shown to be crucial for their therapeutic efficacy. acs.org

Furthermore, the hybridization strategy extends to other therapeutic targets. For instance, furoxan-coupled spiro-isoquinolino-piperidine derivatives have been synthesized and explored as potential phosphodiesterase 5 (PDE 5) inhibitors. nih.gov This design cleverly combines a PDE 5 inhibitor scaffold with furoxan, a nitric oxide (NO) donor, aiming to potentiate the desired smooth muscle relaxant effects. nih.gov

Chemo- and Regioselective Transformations

The functionalization of the piperidine ring present in this compound requires precise control over reaction selectivity. Chemo- and regioselective transformations are critical for modifying specific positions on the ring without affecting other functional groups. The development of selective reaction conditions and specialized catalyst systems is paramount for the efficient synthesis of complex piperidine derivatives.

Discussion of Reaction Conditions and Catalyst Systems for Selective Reactions

A variety of sophisticated catalyst systems and reaction conditions have been developed to achieve high selectivity in the functionalization of the piperidine scaffold. These methods allow chemists to target specific C-H bonds or introduce functional groups at desired positions with high precision.

Metal Triflate-Catalyzed Substitutions: Metal triflates, particularly Scandium(III) triflate (Sc(OTf)3), have proven to be effective catalysts for nucleophilic substitution reactions on piperidine derivatives. acs.org For example, the reaction of 2-acyloxypiperidines with silyl (B83357) enolates in the presence of catalytic Sc(OTf)3 can proceed with high diastereoselectivity. acs.org The stereochemical outcome (cis or trans) is highly dependent on the nature of the substituents on the piperidine ring, allowing for controlled synthesis of specific isomers. acs.org

Palladium-Catalyzed Cross-Coupling: The Suzuki coupling reaction provides an efficient protocol for constructing C-C bonds. organic-chemistry.org This method has been used to synthesize 4-benzyl piperidines by reacting a piperidine-derived borane (B79455) with aryl halides. The reaction typically employs a palladium catalyst such as PdCl₂(dppf) and tolerates a wide range of functional groups on both reaction partners. organic-chemistry.org

Rhodium-Catalyzed C-H Functionalization: Dirhodium tetracarboxylate catalysts are powerful tools for site-selective C-H functionalization. nih.gov The choice of both the rhodium catalyst, such as Rh₂(R-TCPTAD)₄, and the protecting group on the piperidine nitrogen is crucial for directing the functionalization to a specific position, often the C2 or C4 carbon. nih.govresearchgate.net This strategy has been employed to synthesize positional analogues of methylphenidate. nih.gov

Reductive Amination: A common and effective method for synthesizing 4-aminopiperidines is through the reductive amination of an N-substituted 4-piperidone (B1582916) precursor. mdpi.com This reaction is typically carried out using sodium triacetoxyborohydride (B8407120), a mild reducing agent that allows for a one-pot procedure with a wide range of amines. mdpi.com

Organocatalysis: Asymmetric synthesis of pharmacologically valuable piperidine-fused spiro-oxindoles can be achieved using chiral organocatalysts. acs.org For instance, a chiral secondary amine can catalyze a cascade reaction of nitroalkenes, aldehydes, and ketimines to produce spiro-piperidine oxindole (B195798) derivatives with excellent diastereoselectivity and enantioselectivity. acs.org

Table 1: Selective Reactions and Catalyst Systems for Piperidine Functionalization

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Sc(OTf)₃ | 2-Acyloxypiperidines | 2-Alkylated Piperidines | High Diastereoselectivity (cis or trans) | acs.org |

| Suzuki Coupling | PdCl₂(dppf) | N-Boc-4-methylene piperidine (via hydroboration) | 4-Benzyl Piperidines | High Regioselectivity | organic-chemistry.org |

| C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C2-Functionalized Piperidines | High Site- and Stereoselectivity | nih.gov |

| Reductive Amination | Sodium Triacetoxyborohydride | N-Substituted 4-Piperidones | 4-Aminopiperidines | High Chemoselectivity | mdpi.com |

| Asymmetric Cascade | Chiral Secondary Amine (Organocatalyst) | Nitroalkenes, Aldehydes, Ketimines | Spiro-piperidine Oxindoles | High Enantio- and Diastereoselectivity | acs.org |

Intramolecular C-H Activation and Cyclization Strategies Utilizing Piperidine Moieties

Intramolecular reactions that form new rings are powerful tools in organic synthesis for building complex molecular architectures from simpler, linear precursors. Strategies involving C-H activation and other cyclization methods are particularly valuable for elaborating on the piperidine scaffold.

A significant advancement in this area is the use of copper-catalyzed intramolecular C-H amination. acs.org This method allows for the synthesis of piperidine rings from N-fluoride amide precursors. acs.org A key advantage of this system, which uses catalysts like [TpiPr2Cu(NCMe)], is its ability to effectively form the six-membered piperidine ring, a transformation that is often more challenging than the formation of five-membered pyrrolidine (B122466) rings. acs.org

Palladium catalysis is also employed in intramolecular cyclization. For example, an intramolecular C-H arylation catalyzed by Pd(OAc)₂ has been used to create 3,3′-spirocyclopropyl spirooxindoles from suitable cyclopropane (B1198618) precursors. rsc.org This demonstrates how C-H activation can be harnessed to construct strained and complex spirocyclic systems fused to a piperidine-related core. rsc.org

Beyond C-H activation, other cyclization strategies are employed to build new heterocyclic systems onto the piperidine framework. A piperidine-mediated [3+3] cyclization has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. nih.gov This transformation efficiently combines 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles under mild conditions to form a new fused pyridine (B92270) ring. nih.gov Such strategies showcase the versatility of the piperidine moiety not just as a static core, but as an active participant in reactions that build molecular complexity.

Computational and Theoretical Studies in Support of Chemical Research

Molecular Modeling and Binding Affinity Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For piperidine-containing compounds, these methods are crucial for predicting how they might interact with biological targets, a key step in drug discovery and development.

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds. Computational studies are essential for understanding how and where substituents on this ring affect its interactions. The specific arrangement of functional groups can dictate the molecule's binding affinity and selectivity for a particular receptor.

Research into piperidine derivatives demonstrates that positional selectivity is critical for biological activity. For instance, in studies of 3,4-disubstituted piperidines, the (3S,4S) enantiomer was found to exhibit superior inhibitory activity, a preference that can be explored and rationalized through computational modeling. tandfonline.com These models can calculate the interaction energies of different isomers with a target protein, revealing the structural basis for the observed selectivity. By analyzing factors like steric hindrance and the formation of hydrogen bonds, researchers can predict which positional isomers are most likely to be active.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is widely used to understand the molecular interactions and scaffolding effects of piperidine derivatives.

For example, docking studies on piperidine-based compounds targeting the sigma 1 receptor (S1R) have been used to decipher their binding modes. nih.gov These simulations can identify key interactions, such as those between the protonated piperidine nitrogen and specific amino acid residues like ASP126 and GLU172 within the receptor's binding pocket. nih.gov The 4-amino group and the propanol (B110389) side chain of the 4-Amino-1-piperidinepropanol (B3212275) moiety would be critical features in such a simulation, with their potential for hydrogen bonding and electrostatic interactions heavily influencing the docking score and predicted binding affinity.

The results of such investigations are often summarized by identifying the key interacting residues and the calculated binding energy, as shown in the table below.

| Interacting Residue | Type of Interaction |

| GLU172 | Hydrogen Bond, Electrostatic |

| ASP126 | Electrostatic |

| TYR103 | Pi-Cation |

| PHE107 | Hydrophobic |

This table represents typical interactions identified in docking studies of piperidine scaffolds with protein targets and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For piperidine derivatives, QSAR models are developed to predict properties like inhibitory activity against specific enzymes or antiproliferative effects on cancer cell lines. tandfonline.comtandfonline.comnih.gov

These models are built using descriptors that quantify various aspects of a molecule's structure. Three-dimensional (3D) descriptors are often preferred for rigid or conformationally restricted molecules like many piperidine derivatives. tandfonline.comnih.gov A typical QSAR study involves:

Dataset compilation : A set of piperidine derivatives with known biological activities is collected.

Descriptor calculation : Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model generation : Statistical methods, such as multiple linear regression (MLR), are used to create an equation linking the descriptors to the activity. tandfonline.comnih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques. tandfonline.comnih.gov

A study on furan-pyrazole piperidine derivatives successfully used 3D and 2D autocorrelation descriptors to build robust QSAR models for predicting inhibitory activity against the Akt1 kinase. tandfonline.comtandfonline.comnih.gov Such models help in designing new derivatives with potentially enhanced activity.

| Model Validation Parameter | Value Range | Significance |

| r² (Correlation Coefficient) | 0.742–0.832 | Indicates a good fit of the model to the data. nih.gov |

| Q²LOO (Leave-one-out Cross-validation) | 0.684–0.796 | Measures the predictive ability of the model. nih.gov |

| RMSE (Root Mean Square Error) | 0.247–0.299 | Represents the deviation between predicted and actual values. nih.gov |

Data from a QSAR study on piperidine derivatives targeting Akt1. nih.gov

Quantum Chemical Calculations and Reaction Mechanism Investigations

Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic structure and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of the 4-Amino-1-piperidinepropanol moiety.

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the distribution of electric charge within the 4-Amino-1-piperidinepropanol molecule. This analysis helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting chemical reactivity.

For example, the nitrogen atoms of the piperidine ring and the 4-amino group, as well as the oxygen of the propanol group, are expected to be nucleophilic centers. DFT studies on similar structures, such as 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl, have shown how hydration and protonation can lead to significant redistribution of partial electric charges and changes in geometrical parameters. researchgate.net Such calculations can predict properties like ionization energy and electron affinity, which are fundamental to understanding how the molecule will behave in chemical reactions. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map is a common output of these calculations, visually representing the acidic (positive) and basic (negative) sites of the molecule. researchgate.net

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can lead to different conformational preferences, including twist-boat forms. rsc.orgias.ac.in

Theoretical calculations are crucial for determining the relative energies of these different conformers. For substituted piperidines, the interplay of steric repulsion, electrostatic interactions, and hyperconjugation determines whether a substituent prefers an axial or equatorial position. d-nb.inforesearchgate.net For the 4-Amino-1-piperidinepropanol moiety, the bulky 1-propanol (B7761284) group is expected to strongly prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. Similarly, the 4-amino group's preferred orientation would be influenced by these energetic factors.

Computational Design of Novel Piperidine-Based Scaffolds for Enhanced Reactivity or Selectivity

The integration of computational chemistry into modern chemical research has revolutionized the design and discovery of novel molecules. For piperidine-based scaffolds, such as those related to 4-Amino-1-piperidinepropanol hydrochloride, in silico techniques are indispensable for predicting and optimizing chemical properties. These methods allow for the rational design of new structures with enhanced reactivity for synthetic applications or improved selectivity for specific biological targets, thereby accelerating the development process and reducing reliance on costly and time-consuming empirical screening.

Predicting and Enhancing Chemical Reactivity

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of piperidine derivatives to predict their stability and reactivity. researchgate.netresearchgate.net A key concept in this area is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.

A comparative DFT study on piperine and piperic acid, for instance, revealed that the presence of the piperidine ring significantly influences the molecule's steric and electronic properties. researchgate.net The study showed that piperic acid has a lower HOMO-LUMO gap, indicating it is more reactive and more electrophilic than piperine, which is conversely more nucleophilic. researchgate.net This type of analysis enables chemists to computationally screen derivatives and select candidates with the desired reactivity profile for a specific chemical transformation. Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites to predict how a molecule will interact with other reagents.

Table 1: Application of Quantum Mechanics in Reactivity Prediction

| Computational Method | Key Metric / Output | Inferred Chemical Property |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Chemical stability and reactivity (a smaller gap suggests higher reactivity). researchgate.net |

Designing for Enhanced Selectivity

For therapeutic applications, the selectivity of a molecule for its intended biological target is paramount. Computational methods provide a suite of tools to design piperidine scaffolds with high affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govijprajournal.com For piperidine derivatives, QSAR models have been developed using 2D and 3D autocorrelation descriptors to predict inhibitory activity against various targets. nih.gov These models, once validated, can predict the activity of novel, unsynthesized compounds, guiding the design process toward more potent and selective molecules. The robustness of QSAR models is often confirmed through rigorous internal and external validation, with some models achieving high predictive accuracy (r² values ranging from 0.742 to 0.832). nih.gov

Molecular Docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target, such as a protein or enzyme. tandfonline.comtandfonline.com This technique is instrumental in designing piperidine derivatives with enhanced selectivity. For example, docking studies of novel 4-aminomethyl piperidine derivatives against the µ-opioid receptor identified key binding interactions and predicted binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com Similarly, a screening campaign identified a potent piperidine-based sigma-1 (S1R) agonist with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol. nih.gov Docking analysis revealed that high-affinity ligands formed critical salt bridge and hydrogen bond interactions with specific amino acid residues like Glu172. nih.gov

Molecular Dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.netnih.gov MD simulations can confirm the stability of binding modes predicted by docking and reveal the flexibility of both the ligand and the target's active site. nih.gov For instance, 100 ns MD simulations of piperidine derivatives have been used to understand their conformational behavior and interactions within a biological environment, assessing parameters like root-mean-square deviation (RMSD) to confirm stable binding. researchgate.netnih.gov

Table 2: Research Findings from Molecular Docking Studies of Piperidine Derivatives

| Target | Derivative Type | Predicted Binding Affinity / Kᵢ | Key Interacting Residues |

|---|---|---|---|

| µ-Opioid Receptor | 4-Aminomethyl Piperidines | -8.13 to -13.37 kcal/mol | Q124, D147, Y148, H297, W318, I322 tandfonline.com |

| Sigma-1 Receptor (S1R) | Benzylpiperidine Derivatives | 3.2 nM (lead compound) | Asp126, Glu172, Phe107 nih.gov |

The introduction of chirality into piperidine scaffolds is another computationally-guided strategy to enhance selectivity and biological activity. researchgate.net By modeling the stereochemistry of ligand-receptor interactions, researchers can design chiral piperidine derivatives that fit more precisely into a binding site, leading to improved potency and a better pharmacokinetic profile. researchgate.net

Advanced Applications in Ligand Design and Inhibitor Synthesis for Research Purposes

Design and Synthesis of Receptor Ligands and Modulators

The piperidine (B6355638) core is a prevalent motif in the development of ligands that interact with a wide range of physiological receptors. The strategic incorporation of the 4-amino or 1-propanol (B7761284) substituents allows for the fine-tuning of pharmacological properties such as affinity, selectivity, and potency.

The 1-piperidinepropanol (B86026) scaffold is a key structural feature in a class of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.net A prominent example is Ro 25-6981, which is recognized for its high selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit. tocris.com The chemical structure of Ro 25-6981 is (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol. researchgate.net

This compound acts as an activity-dependent, non-competitive allosteric modulator, meaning its inhibitory action is contingent on prior receptor activation. researchgate.nettocris.com The high selectivity of Ro 25-6981 for the GluN2B subunit over other subunits like GluN2A is a critical aspect of its research utility. tocris.comabcam.com In studies using cloned receptor subunits, Ro 25-6981 demonstrated significantly higher potency at GluN1C/GluN2B combinations compared to GluN1C/GluN2A combinations. tocris.comabcam.com This selectivity allows researchers to investigate the specific physiological and pathological roles of GluN2B-containing NMDA receptors. tocris.com However, subsequent research has suggested that Ro 25-6981 also exhibits a strong affinity for sigma-1 (σ1) receptors, which is an important consideration in interpreting its biological effects. snmjournals.org

Biological Activity of Ro 25-6981

| Receptor Subunit Combination | IC50 Value | Reference |

|---|---|---|

| GluN1C/GluN2B | 9 nM (0.009 µM) | tocris.comabcam.com |

| GluN1C/GluN2A | 52 µM | tocris.comabcam.com |

Functionalized piperidines are utilized in the synthesis of ligands for adenosine (B11128) receptors, which are G-protein-coupled receptors involved in numerous physiological processes. nih.gov Research in this area includes the development of a series of adenosine derivatives to determine their affinity for A1, A2A, A2B, and A3 receptor subtypes. nih.gov While many of these derivatives showed a preference for the A3 receptor, the systematic modification of the adenosine molecule provides a framework for developing subtype-selective ligands, including those for the A2A receptor. nih.govnih.gov The development of selective ligands is crucial for studying the specific functions of each receptor subtype and for creating potential therapeutic agents with fewer off-target effects. nih.gov

The 4-aminopiperidine (B84694) scaffold is a foundational structure for a series of potent and selective M3 muscarinic receptor antagonists. nih.govresearchgate.net Muscarinic receptors are involved in regulating the functions of the central and peripheral nervous systems. Researchers have synthesized various molecules incorporating the 4-aminopiperidine core to investigate the structure-affinity relationship for the M3 subtype. nih.govresearchgate.net

A general synthesis procedure involves the reaction of a ketone with an amine, followed by reduction and subsequent acylation. researchgate.net Through systematic chemical modifications of different parts of the scaffold, molecules with high affinity for the human M3 receptor have been developed, with some compounds achieving a dissociation constant (Ki) as low as 1 nM. nih.govresearchgate.net These antagonists also exhibit variable selectivity (from 3- to 40-fold) over the M2 muscarinic receptor subtype. researchgate.net The identification of a novel 4-aminomethylpiperidine class of M3 antagonists has led to compounds with over 100-fold selectivity for the M3 receptor compared to M1, M2, M4, and M5 subtypes. nih.gov

Selectivity Profile of a Potent M3 Antagonist (Compound 14a)

| Receptor | Selectivity vs. M3 | Reference |

|---|---|---|

| M1 | 570-fold | nih.gov |

| M2 | 1600-fold | nih.gov |

| M4 | 140-fold | nih.gov |

| M5 | 12000-fold | nih.gov |

The 4-aminopiperidine structure has also been explored in the creation of ligands for somatostatin (B550006) receptors (SSTRs), particularly the SSTR2 subtype, which is often overexpressed in neuroendocrine tumors. nih.gov While peptide-based analogs of somatostatin have been predominant, non-peptide ligands are being developed to overcome issues like in-vivo instability. nih.gov A non-peptide SSTR2 agonist was identified as a candidate for developing targeted agents, offering multiple sites for conjugation. nih.gov In a related area, a specific derivative, DOTA-4-amino-1-carboxymethyl-piperidine-d-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 (known as RM2), was synthesized and evaluated as an antagonist for the gastrin-releasing peptide receptor (GRPR), demonstrating the versatility of the functionalized aminopiperidine scaffold in peptide modification. nih.gov

Scaffold Exploration in Inhibitor Development

Beyond receptor modulation, the 4-aminopiperidine scaffold is instrumental in the development of inhibitors for key enzymes, leveraging its structural features to fit into active sites and disrupt catalytic activity.

Derivatives of 4-aminopiperidine are integral to the design of potent inhibitors of the protein lysine (B10760008) methyltransferase G9a. nih.govnih.gov G9a is an enzyme that plays a significant role in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9). nih.gov Its overexpression in certain cancers makes it a target for inhibitor development. nih.gov

Research has focused on the 2,4-diamino-quinazoline scaffold, where the 4-amino position is substituted with various groups, including 4-aminopiperidine derivatives. nih.govunc.edu An initial lead compound, BIX-01294, featured an N-(1-benzylpiperidin-4-yl)amino group at this position. nih.gov Structure-activity relationship (SAR) studies explored modifications to this piperidine moiety. nih.gov For instance, replacing the bulky benzyl (B1604629) group on the piperidine nitrogen with a smaller methyl group resulted in little to no loss of potency, which was a favorable modification for reducing molecular weight. nih.gov Conversely, replacing the piperidine ring with a smaller pyrrolidine (B122466) ring led to some loss of activity, and using smaller amino groups like N-isopropyl-4-amino significantly decreased potency, highlighting the importance of the piperidine ring for optimal interaction with the enzyme. nih.gov These systematic explorations led to the discovery of highly potent G9a inhibitors, such as UNC0224 and UNC0321. nih.gov

Structure-Activity Relationship (SAR) of G9a Inhibitors at the 4-Amino Position

| Compound Type | Modification | Effect on Potency | Reference |

|---|---|---|---|

| Quinazoline (B50416) Derivative | Replace N-(1-benzyl piperidin-4-yl) with N-(1-methyl piperidin-4-yl) | Little to no loss of potency | nih.gov |

| Quinazoline Derivative | Replace piperidine ring with pyrrolidine ring | Some loss of potency | nih.gov |

| Quinazoline Derivative | Replace piperidine with smaller amino groups (e.g., N-isopropyl) | Significant decrease in potency | nih.gov |

Application of 4-Amino Piperidine Scaffolds in Kinase Inhibitor Design

The 4-aminopiperidine scaffold is a key structural element in the design of potent and selective kinase inhibitors, most notably targeting Protein Kinase B (Akt). Akt is a serine/threonine protein kinase that is a central node in cell signaling pathways responsible for regulating cell growth, proliferation, and survival. nih.gov Its frequent overactivation in various cancers makes it a prime target for therapeutic intervention. nih.gov

Researchers have successfully incorporated the 4-aminopiperidine moiety to develop ATP-competitive inhibitors of Akt. nih.gov For instance, the optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to nanomolar inhibitors with significant selectivity for Akt over the closely related PKA kinase. nih.gov However, these initial compounds suffered from rapid metabolism and poor oral bioavailability. nih.gov This challenge was overcome by modifying the linker between the piperidine ring and the lipophilic group, leading to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.govacs.org This chemical modification resulted in potent, selective, and orally bioavailable Akt inhibitors, such as the clinical candidate AZD5363 (Capivasertib). acs.orgresearchgate.net This compound demonstrated effective knockdown of Akt phosphorylation in vivo and inhibited tumor growth in xenograft models. acs.orgresearchgate.net

The design strategy for these inhibitors shares a conceptual link with another prominent class of kinase inhibitors based on the 4-aminopyrazolopyrimidine scaffold. nih.gov This scaffold is a well-established pharmacophore in the development of inhibitors for both tyrosine and serine/threonine kinases. nih.gov It is the core of numerous approved drugs and clinical candidates, including inhibitors of Bruton's tyrosine kinase (BTK) and Src family kinases. nih.gov Both the 4-aminopiperidine and 4-aminopyrazolopyrimidine scaffolds function as crucial "hinge-binding" motifs. They form critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket, anchoring the inhibitor and enabling other parts of the molecule to occupy adjacent pockets, thereby determining potency and selectivity. acs.orgnih.gov

Table 1: Examples of 4-Aminopiperidine-Based Akt Inhibitors

| Compound | Target Kinase | Key Structural Feature | Reported Activity/Significance |

|---|---|---|---|

| AZD5363 (Capivasertib) | Akt (pan-Akt inhibitor) | 4-amino-piperidine-4-carboxamide | Potent, orally bioavailable inhibitor; advanced to clinical trials. acs.orgnih.gov |

| Compound 21 (from research) | Aktβ | 4-amino-piperidine-4-carboxamide | IC50 for Aktβ with ~14-fold selectivity over PKA. acs.org |

| Compound 10h (from research) | Akt (pan-Akt inhibitor) | 3-halogenic pyrazolopyrimidine with piperidin-4-yl side chain | High Akt1 inhibition (IC50 = 24.3 nM) and potent anti-proliferative effect on PC-3 cells. nih.gov |

Discovery and Synthesis of 4-Aminopiperidines as Novel Antifungal Chemotypes

Inspired by existing antifungal agents containing aliphatic heterocycles like piperidine (e.g., fenpropidin) and morpholine (B109124) (e.g., amorolfine), researchers have identified 4-aminopiperidines as a novel chemotype with significant antifungal properties. researchgate.netresearcher.lifenih.gov This discovery opens a new avenue for developing agents against clinically relevant fungal pathogens.

A library of over 30 novel 4-aminopiperidine derivatives was synthesized, typically through the reductive amination of N-substituted 4-piperidone (B1582916) precursors with various amines. researchgate.netresearcher.life The resulting compounds were screened for antifungal activity against a range of fungal isolates, including Candida spp., Aspergillus spp., and Mucormycetes. researchgate.netresearcher.life

From these screenings, specific compounds emerged as promising leads. Notably, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine demonstrated potent in vitro activity against various species of Candida and Aspergillus. researchgate.netnih.gov Further investigation into the mechanism of action revealed that these compounds target fungal ergosterol (B1671047) biosynthesis. researchgate.netresearcher.life Specifically, they were found to inhibit two key enzymes in the pathway: sterol C14-reductase and sterol C8-isomerase. researchgate.netresearcher.life This dual-target mechanism disrupts the integrity of the fungal cell membrane, leading to growth inhibition. The inhibition of ergosterol biosynthesis is a clinically validated antifungal strategy, employed by the widely used azole and morpholine classes of drugs. nih.gov

Table 2: Antifungal Activity of Lead 4-Aminopiperidine Compounds

| Compound | Putative Mechanism of Action | Target Organisms | Key Finding |

|---|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Inhibition of sterol C14-reductase and sterol C8-isomerase | Candida spp., Aspergillus spp. | Identified as a promising candidate for further development based on in vitro antifungal activity. researchgate.netresearcher.life |

| N-dodecyl-1-phenethylpiperidin-4-amine | Inhibition of sterol C14-reductase and sterol C8-isomerase | Candida spp., Aspergillus spp. | Identified as a promising candidate with significant activity against clinically relevant fungal isolates. researchgate.netresearcher.life |

Integration of Piperidinepropanol Motifs in Multi-Target Ligand Design for Neurochemical Research

The complexity of many neurological disorders, which often involve multiple pathological pathways, has driven a shift from the traditional "one molecule, one target" paradigm towards the development of Multi-Target Directed Ligands (MTDLs). nih.govmdpi.com MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, offering the potential for improved efficacy and a better side-effect profile compared to combination therapies. mdpi.commdpi.com

Within this framework, the piperidine scaffold is a privileged structure, frequently incorporated into ligands targeting the central nervous system (CNS). nih.gov The piperidinepropanol motif, which is the core of 4-Amino-1-piperidinepropanol (B3212275), is particularly well-suited for the design of MTDLs for neurochemical research. This motif combines two critical features:

The Piperidine Ring: A versatile, conformationally constrained scaffold that can be substituted to achieve desired binding affinities and selectivities for various CNS receptors and enzymes. nih.gov

The Propanol (B110389) Linker: A flexible three-carbon chain that serves as an ideal spacer to connect the piperidine core to a second pharmacophore. The length and flexibility of this linker are critical for allowing the MTDL to adopt the necessary conformation to interact with two or more distinct binding sites. nih.gov

This molecular hybridization strategy is a cornerstone of MTDL design. nih.gov For example, researchers have designed MTDLs for Alzheimer's disease by synthesizing ligands from the piperidine alkaloid piperine. nih.gov Other work has focused on creating hybrid molecules that combine pharmacophores for targets like serotonin (B10506) receptors (e.g., 5-HT₁A) and dopamine (B1211576) receptors (e.g., D₂) using arylpiperazine motifs, which are structurally related to piperidine. nih.gov The piperidinepropanol structure provides a ready-made template for such synthetic endeavors, allowing for the covalent linking of different pharmacophoric elements to address the multifactorial nature of neurodegenerative diseases. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Efficient Synthetic Methodologies

The imperative for environmentally conscious and economically viable chemical production necessitates a shift in synthetic strategies. Future efforts will likely concentrate on creating greener and more efficient pathways to synthesize 4-Amino-1-piperidinepropanol (B3212275) hydrochloride and its derivatives.

Catalysis is fundamental to modern organic synthesis, offering pathways to high efficiency and stereoselectivity. nih.gov While many methods exist for constructing piperidine (B6355638) rings, there remains a need for novel approaches with improved modularity and selectivity. nih.gov Research into catalytic systems for synthesizing the piperidine core of 4-Amino-1-piperidinepropanol hydrochloride could significantly enhance production efficiency. Transition metal catalysis, using elements like gold, palladium, and iridium, has shown considerable promise in the synthesis of substituted piperidines through various mechanisms such as annulation and oxidative amination. nih.govajchem-a.comnih.gov For example, gold-catalyzed cyclization has been used to create piperidin-4-ols in a one-pot synthesis with excellent diastereoselectivity. nih.gov Similarly, iron-catalyzed reductive amination provides an efficient method for preparing piperidines. mdpi.com The application of these catalytic strategies could lead to higher yields and greater control over the stereochemistry of the final product.

Table 1: Potential Catalytic Systems for Piperidine Synthesis

| Catalyst Type | Reaction Type | Key Advantages | Source(s) |

|---|---|---|---|

| Gold (Au) | Cyclization / Annulation | High efficiency, excellent diastereoselectivity, modular approach. | ajchem-a.comnih.gov |

| Palladium (Pd) | 1,3-Chirality Transition / Amination | High stereoselectivity, enantioselective approach. | nih.govajchem-a.com |

| Iridium (Ir) | [5+1] Annulation / Hydrogen Transfer | Stereoselective synthesis, formation of two new C-N bonds. | nih.gov |

| Iron (Fe) | Reductive Amination | Efficient for cyclization, uses common reagents like phenylsilane. | mdpi.com |

| Boron (B) | Hydroboration / Hydrogenation | Non-metal alternative, diastereoselective reduction under mild conditions. | nih.gov |

Expansion of Scaffold Diversification and Chemical Library Generation

To explore the full potential of the this compound scaffold, creating a diverse range of related compounds is essential. This allows for comprehensive screening to identify molecules with enhanced or novel biological activities.

Combinatorial chemistry is a powerful technique for rapidly generating large numbers of different but structurally related molecules. wikipedia.org By applying combinatorial and parallel synthesis strategies, vast libraries of novel compounds based on the this compound core can be constructed. mdpi.comnih.gov Solid-phase synthesis is a particularly useful method, as it simplifies the process of creating large, drug-like libraries by anchoring a starting material to a support and performing sequential reactions. wikipedia.orgmdpi.com This "libraries from libraries" concept allows for the chemical transformation of an existing library to generate a new one with different properties. nih.gov The resulting compound collections can then be screened to identify leads for drug discovery. nih.gov

The biological activity of a molecule is profoundly influenced by its three-dimensional shape and the specific placement of functional groups. Future research should focus on the stereoselective synthesis of various isomers of substituted this compound. nih.gov Developing methods to control the substitution patterns, particularly at the 2- and 6-positions of the piperidine ring, can block metabolism and significantly impact the ring's conformation. rsc.org Simple and practical methods have been developed for synthesizing all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, where cis-isomers are formed via pyridine (B92270) hydrogenation and can be converted to their trans-diastereoisomers. rsc.org Applying similar precise synthetic control to the this compound scaffold would enable a systematic exploration of how stereochemistry affects function.

Advanced Computational Chemistry in Structure-Based Design

The integration of computational methods into the drug discovery process has become indispensable for rational drug design. In silico techniques can predict how a molecule will interact with a biological target, thereby guiding the synthesis of more effective compounds. For derivatives of this compound, computational tools can be used to design novel structures with high affinity and selectivity for specific targets. nih.gov

Techniques such as molecular docking and molecular dynamics simulations can model the binding of piperidine-based ligands to proteins, revealing key interactions with amino acid residues. nih.govnih.gov Furthermore, fragment-based QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of a combinatorial library of molecules before they are synthesized. researchgate.net These computational approaches streamline the design process, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the discovery of new therapeutic agents. nih.govresearchgate.net

Table 2: Computational Tools in Piperidine-Based Drug Design

| Tool/Technique | Application | Purpose | Source(s) |

|---|---|---|---|

| Molecular Docking | Structure-Based Design | Predicts the preferred orientation of a ligand when bound to a target protein. | nih.govnih.govresearchgate.net |

| Molecular Dynamics | Binding Analysis | Simulates the physical movements of atoms and molecules to analyze complex stability. | nih.govnih.govresearchgate.net |

| QSAR Models | Activity Prediction | Relates the chemical structure of molecules to their biological activity. | researchgate.net |

| Combinatorial Library Software (e.g., SmiLib, CLEVER) | Library Generation | Automates the in silico generation of large, diverse chemical libraries from building blocks. | osdd.net |

| ADMET Prediction | Pharmacokinetic Profiling | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates. | nih.gov |

Integration of Machine Learning for Predictive Modeling of Reaction Outcomes and Molecular Properties

The application of machine learning (ML) in chemical synthesis is a rapidly growing field that holds immense potential for accelerating the discovery and development of novel compounds like this compound derivatives. google.com ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, including product structures and yields, under various conditions. google.com This predictive capability can significantly reduce the number of experiments required, saving time and resources.

For a specific compound like this compound, ML models could be developed to predict key molecular properties. These quantitative structure-property relationship (QSPR) models can forecast absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development. nih.gov By analyzing the structural features of a series of piperidine derivatives, ML algorithms can identify patterns that correlate with desirable or undesirable pharmacokinetic profiles. nih.gov This allows for the in silico screening of virtual compounds before committing to their synthesis.

| Machine Learning Application | Predicted Property for this compound Derivatives | Potential Impact |

| Reaction Outcome Prediction | Likelihood of successful synthesis, potential byproducts | Optimization of synthetic routes, increased efficiency |

| QSPR Modeling | Solubility, permeability, metabolic stability, potential toxicity | Early identification of promising drug candidates, reduced late-stage failures |

| De Novo Design | Generation of novel molecular structures with desired properties | Discovery of new chemical entities with enhanced efficacy or novel mechanisms of action |

Rational Design of Deformed Scaffolds for Novel Target Interactions

The rational design of "deformed" or structurally novel piperidine scaffolds is a key strategy for discovering compounds with new or improved biological activities. By systematically altering the substitution patterns and stereochemistry of the piperidine ring, chemists can create a diverse library of molecules for screening against various biological targets. The piperidine skeleton is a privileged structure in medicinal chemistry, known for its ability to influence the pharmacokinetic and pharmacodynamic behavior of bioactive molecules. researchgate.net

Recent research on piperidine derivatives has highlighted how modifications to the core structure can lead to compounds with a range of pharmacological applications, including as analgesics and antifungal agents. tandfonline.commdpi.com For instance, the synthesis of various substituted 4-aminopiperidines has been explored to develop novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com The insights gained from these studies can be applied to the design of novel this compound derivatives with unique three-dimensional shapes, potentially enabling them to interact with protein targets in ways that the parent molecule cannot. This approach moves beyond simple analogue synthesis to the creation of truly innovative chemical entities.

Exploration of Unconventional Applications and Materials Science

The unique chemical properties of this compound and its derivatives make them attractive candidates for applications beyond traditional pharmaceuticals, extending into the realm of advanced drug delivery systems and chemical biology tools.

Role of Piperidinepropanol Derivatives in Novel Delivery Systems (e.g., Ionizable Amine Lipids for Nucleic Acid Delivery)

A particularly promising application for piperidine-containing molecules is in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA. acs.org Ionizable lipids are a critical component of these LNPs, and their chemical structure dictates the efficacy and safety of the delivery system. google.com Piperidine and piperazine-derived ionizable lipids have been shown to be highly effective in encapsulating and delivering mRNA to target cells. acs.orggoogle.com

Development of Chemical Probes for Receptor Characterization

Piperidine derivatives have been instrumental in the development of chemical probes for studying the function and pharmacology of various receptors. These probes are essential tools for target validation and for elucidating the molecular mechanisms of disease. A notable example is the use of piperidine derivatives as antagonists for the histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov

Studies have shown that the piperidine moiety is a critical structural element for achieving high affinity and selectivity for these receptors. nih.gov In a comparative study, replacing a piperazine (B1678402) ring with a piperidine ring in a series of compounds significantly enhanced their affinity for the sigma-1 receptor. nih.gov This highlights the subtle yet profound impact that the choice of a heterocyclic core can have on biological activity. By modifying the structure of this compound, researchers could develop a new generation of chemical probes with tailored affinities for specific receptor subtypes, thereby enabling more precise pharmacological studies.

Strategic Patenting and Intellectual Property in Chemical Synthesis

As the therapeutic and materials science applications of this compound and its derivatives become more apparent, the strategic protection of intellectual property through patenting is of paramount importance.

Innovative Route Development for Expanding Patent Portfolios

One of the most effective ways to secure a strong patent position is through the development of innovative and proprietary synthetic routes. A novel and efficient synthesis of a target molecule or a key intermediate can be a valuable piece of intellectual property. For example, patents have been granted for processes to prepare various substituted piperidines, such as 4-amino-4-phenylpiperidines and N-substituted 4-piperidones. google.comgoogle.com These patents often claim not only the final compounds but also the specific reaction conditions, catalysts, and intermediates used in their preparation.

By developing a new synthetic pathway to this compound or its derivatives, a company can gain a competitive advantage. This could involve the use of novel catalysts, the development of a more convergent synthesis that reduces the number of steps, or the discovery of a method that provides higher yields or greater stereoselectivity. Such innovations can be the subject of new patent applications, thereby expanding the company's patent portfolio and creating a strong barrier to entry for competitors. The ability to produce these valuable compounds in a cost-effective and scalable manner is often as important as the discovery of the compounds themselves.

Analysis of Patent Trends for Piperidine-Based Compounds

The piperidine scaffold, a ubiquitous structural motif in medicinal chemistry, continues to be a focal point of intense research and development, as evidenced by a consistent and robust patenting trend. This analysis delves into the intellectual property landscape surrounding piperidine-based compounds, highlighting key therapeutic applications and the major corporate and academic players driving innovation in this space. The sustained interest in piperidine derivatives stems from their proven success in a wide array of pharmaceuticals, attributable to their ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

A significant driver of patent activity for piperidine-containing molecules is their broad therapeutic potential. Market analyses and patent filings indicate a strong focus on the development of novel treatments for oncology and neurological disorders. researchandmarkets.com The versatility of the piperidine ring allows for its incorporation into a diverse range of molecular architectures, targeting a multitude of biological pathways.

Recent patent literature underscores the expanding therapeutic applications of piperidine derivatives. Innovations include the development of piperidine indole (B1671886) derivatives targeting complement factor B for the treatment of inflammatory disorders, as well as hematological, neurodegenerative, and autoimmune diseases. Further diversifying the patent landscape are piperidine compounds designed as stearoyl-CoA desaturase (SCD) modulators, dopamine (B1211576) and serotonin (B10506) receptor agonists, and agents for treating infections. The historical and ongoing importance of this structural class is also evident in patents for conditions such as anoxia, migraine, and epilepsy.

The pharmaceutical industry's engagement in the research and development of piperidine-based compounds is demonstrated by the patent portfolios of numerous companies. Key players in the broader piperidine market include Jubilant Ingrevia, Vertellus, KOEI Chemical Co. Ltd., and BASF. marketsandmarkets.com Historically and through corporate acquisitions, companies such as Aventis (now Sanofi), Richardson-Vicks Inc. (later part of Procter & Gamble and subsequently Aventis), and Pharmacia & Upjohn (now part of Pfizer) have also been significant contributors to the patent literature for piperidine derivatives.

The following interactive data table provides a snapshot of some of the key therapeutic areas and representative patent assignees for piperidine-based compounds, illustrating the breadth of research and commercial interest in this chemical class.

| Therapeutic Area | Representative Patent Assignees |

| Oncology | Various |

| Neurological Disorders | Various |

| Inflammatory Diseases | Hebei Yiling Medicine Research Institute Co. Ltd. |

| SCD-Mediated Diseases | Various |

| Infectious Diseases | Various |

| Anoxia, Migraine, Epilepsy | Various |

| Antiarrhythmic/Antiserotonin | Richardson-Vicks Inc. |

| Dopamine/Serotonin Receptor Agonism | Duphar International Research B.V. |

The consistent filing of patents for new piperidine-based entities and their expanding applications across a wide spectrum of diseases indicates that this venerable scaffold will remain a cornerstone of drug discovery for the foreseeable future. The ongoing exploration of novel derivatives promises to yield the next generation of therapeutics for a multitude of unmet medical needs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-amino-1-piperidinepropanol hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Mannich reactions using formaldehyde, amines, and ketones. For example, 1-aryl-3-phenethylamino-1-propanone hydrochlorides are synthesized with yields of 87–98% under controlled conditions (paraformaldehyde, phenethylamine HCl, and substituted acetophenones) . Optimization involves adjusting stoichiometric ratios (e.g., amine:ketone:formaldehyde at 1:1:1.2), temperature (50–80°C), and reaction time (4–8 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is critical for isolating high-purity product .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is pH- and temperature-dependent. Store at 2–8°C in airtight, light-resistant containers with desiccants (silica gel) to prevent hydrolysis. Avoid prolonged exposure to moisture or oxidizing agents. Pre-experiment stability tests (e.g., HPLC or TLC at t = 0, 24, 48 hours under experimental conditions) confirm integrity . For aqueous solutions, use buffers (pH 4–6) and refrigerate for ≤72 hours .

Q. What analytical techniques are recommended for characterizing this compound and quantifying impurities?

- Methodological Answer :

- Structural confirmation : NMR (¹H/¹³C, DMSO-d₆) for amine and piperidine protons (δ 1.4–3.2 ppm) and FT-IR for NH/OH stretches (3200–3500 cm⁻¹) .

- Purity assessment : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210–254 nm). Limit of detection (LOD) for impurities: ≤0.1% .

- Quantitative analysis : Mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ and ion fragmentation patterns .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes oxidation versus nucleophilic substitution?

- Methodological Answer :

- Oxidation : Catalyzed by Cu²⁺ or H₂O₂, the amine group forms imine intermediates, releasing NH₃ and H₂O₂. Monitor via peroxide test strips or spectrophotometric detection of aldehydes (λ = 280 nm) .

- Nucleophilic substitution : In polar aprotic solvents (DMF, DMSO), the hydroxyl group is replaced by halides (e.g., SOCl₂ for Cl substitution). Kinetic studies (GC-MS timepoints) show second-order dependence on substrate and nucleophile . Competing elimination pathways (e.g., E2) require low temperatures (0–5°C) to suppress side products .

Q. What strategies resolve contradictory data on the compound’s inhibitory effects on enzymes like SSAO (semicarbazide-sensitive amine oxidase)?

- Methodological Answer : Contradictions arise from assay conditions (e.g., substrate specificity, pH). Standardize protocols:

- Use recombinant human SSAO (VAP-1) and control inhibitors (e.g., LJP1586).

- Measure IC₅₀ via fluorometric detection (Amplex Red assay, λ_ex/em = 530/590 nm) .

- Validate with kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition . Adjust for endogenous amines in biological matrices (e.g., plasma) via dialysis or SPE purification .

Q. How does the compound’s stereochemistry influence its interactions with biological targets compared to analogs like 4-anilinopiperidine derivatives?

- Methodological Answer :

- Docking studies : Compare binding affinities (AutoDock Vina) to opioid receptors or monoamine transporters. The hydroxyl group in 4-amino-1-piperidinepropanol forms hydrogen bonds absent in 4-anilinopiperidine, altering Ki values by 10–100-fold .

- Pharmacological assays : Functional cAMP assays (HEK293 cells expressing μ-opioid receptors) show EC₅₀ differences due to steric hindrance from the propanol chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.